molecular formula C11H10O2 B1418856 Methyl 2-(2-ethynylphenyl)acetate CAS No. 637348-19-7

Methyl 2-(2-ethynylphenyl)acetate

Cat. No.: B1418856
CAS No.: 637348-19-7
M. Wt: 174.2 g/mol
InChI Key: QSWROZWGTVXDSO-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethynylphenyl)acetate: is a chemical compound with the molecular formula C₁₁H₁₀O₂. It is a derivative of phenylacetic acid where an ethynyl group is attached to the second carbon of the benzene ring, and a methyl ester group is attached to the carboxylic acid function. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • From 2-Ethynylbenzaldehyde: The compound can be synthesized by reacting 2-ethynylbenzaldehyde with methyl formate in the presence of a strong base such as sodium methoxide.

  • From 2-Ethynylbenzoic Acid: Another method involves the esterification of 2-ethynylbenzoic acid using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove any impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in different structural isomers.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typical reagents.

  • Substitution: Various nucleophiles such as halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(2-ethynylphenyl)acetic acid or 2-(2-ethynylphenyl)acetone.

  • Reduction: 2-(2-ethylphenyl)acetate.

  • Substitution: Various substituted phenylacetates depending on the nucleophile used.

Properties

IUPAC Name

methyl 2-(2-ethynylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-9-6-4-5-7-10(9)8-11(12)13-2/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWROZWGTVXDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672075
Record name Methyl (2-ethynylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637348-19-7
Record name Methyl (2-ethynylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Methyl 2-(2-ethynylphenyl)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and as a precursor for bioactive molecules. Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals that target specific diseases. Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(2-ethynylphenyl)acetate exerts its effects depends on the specific biological target. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 2-(2-propynyl)phenylacetate: Similar structure but with a propynyl group instead of an ethynyl group.

  • Methyl 2-(2-vinyl)phenylacetate: Contains a vinyl group instead of an ethynyl group.

  • Methyl 2-(2-phenylethynyl)acetate: Contains a phenylethynyl group instead of a simple ethynyl group.

Uniqueness: Methyl 2-(2-ethynylphenyl)acetate is unique due to its ethynyl group, which imparts different reactivity and potential biological activity compared to similar compounds. Its ability to undergo specific reactions and form unique products makes it valuable in various applications.

Biological Activity

Methyl 2-(2-ethynylphenyl)acetate is a compound of growing interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

This compound is primarily utilized as an intermediate in organic synthesis, particularly for the development of more complex bioactive molecules. Its mechanism of action often involves enzyme inhibition, where the compound binds to the active site of enzymes, thereby obstructing substrate binding and subsequent catalysis. This characteristic positions it as a promising candidate for drug development targeting various diseases.

Enzyme Inhibition

Recent studies have highlighted the compound's role in inhibiting specific enzymes linked to cancer proliferation. For instance, phenylethynyl-substituted heterocycles have demonstrated the ability to inhibit cyclin D1, which is crucial for cell cycle regulation in colorectal cancer cells. This inhibition leads to an increase in cyclin-dependent kinase inhibitor-1 (p21 Wif1/Cip1), promoting anti-proliferative effects .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. In vitro studies indicate that compounds with similar structures exhibit significant cytotoxicity against human cancer cell lines such as HCT116, HepG-2, and MCF7. For example, derivatives related to this compound have shown IC50 values indicating strong activity against these cell lines .

Study on Cyclin D1 Inhibition

In a study examining the effects of fluorinated phenylethynyl-substituted heterocycles on colorectal cancer cells, it was found that these compounds inhibited cyclin D1 expression and induced apoptosis. The research utilized assays that measured cell proliferation and apoptosis induction, demonstrating that these compounds could effectively target pathways involved in tumor growth .

CompoundCell LineIC50 (µM)Mechanism
10cHCT1165.55Induces mitochondrial apoptosis
10bHepG-21.82Cell cycle arrest
5aMCF72.86Cyclin D1 inhibition

Research Findings

Molecular Docking Studies : Molecular docking studies have provided insights into how this compound interacts with its biological targets. These studies suggest that the compound effectively binds to methionine S-adenosyltransferase-2 (MAT2A), an enzyme implicated in various metabolic processes and cancer progression .

Toxicity Assessments : Toxicological evaluations indicate that certain derivatives of this compound exhibit minimal toxicity towards normal cells while maintaining efficacy against cancerous cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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